molecular formula C11H12F2O2 B13068771 2-(2,3-Difluoro-4-methylphenyl)butanoic acid

2-(2,3-Difluoro-4-methylphenyl)butanoic acid

Cat. No.: B13068771
M. Wt: 214.21 g/mol
InChI Key: PNGSTZHIRHHITJ-UHFFFAOYSA-N
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Description

2-(2,3-Difluoro-4-methylphenyl)butanoic acid is an organic compound with the molecular formula C11H12F2O2 It is a derivative of butanoic acid, where the phenyl ring is substituted with two fluorine atoms and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Difluoro-4-methylphenyl)butanoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Difluoro-4-methylphenyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic aromatic substitution reactions often use reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(2,3-Difluoro-4-methylphenyl)butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and analgesic properties.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2-(2,3-Difluoro-4-methylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes or receptors involved in metabolic processes, leading to changes in cellular function. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3-Difluoro-4-methylphenyl)butanoic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C11H12F2O2

Molecular Weight

214.21 g/mol

IUPAC Name

2-(2,3-difluoro-4-methylphenyl)butanoic acid

InChI

InChI=1S/C11H12F2O2/c1-3-7(11(14)15)8-5-4-6(2)9(12)10(8)13/h4-5,7H,3H2,1-2H3,(H,14,15)

InChI Key

PNGSTZHIRHHITJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(C(=C(C=C1)C)F)F)C(=O)O

Origin of Product

United States

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